molecular formula C8H7F3O B1587049 1-Methyl-3-(trifluoromethoxy)benzene CAS No. 705-44-2

1-Methyl-3-(trifluoromethoxy)benzene

Cat. No.: B1587049
CAS No.: 705-44-2
M. Wt: 176.14 g/mol
InChI Key: WRNXOOXIPSTAGJ-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethoxy)benzene is an aromatic compound with the molecular formula C8H7F3O It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzene ring, which also contains a methyl group (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methyl-3-nitrobenzene with trifluoromethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through the formation of an intermediate trifluoromethyl ether, which is then reduced to yield the desired product.

Another method involves the use of 1-methyl-3-bromobenzene as a starting material. This compound undergoes a nucleophilic substitution reaction with trifluoromethoxide ion (CF3O-) to form this compound. This reaction typically requires the presence of a strong base, such as sodium hydride, and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. The trifluoromethoxy group is an electron-withdrawing group, which directs substitution to the meta position relative to the methyl group.

    Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups.

    Oxidation and Reduction: The methyl group can be oxidized to form a carboxylic acid, while the trifluoromethoxy group remains intact.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation. These reactions typically require acidic conditions and elevated temperatures.

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in the presence of polar aprotic solvents like DMSO or dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents, such as potassium permanganate or chromium trioxide, are used to oxidize the methyl group to a carboxylic acid.

Major Products Formed

    Nitration: 1-Methyl-3-(trifluoromethoxy)-4-nitrobenzene

    Sulfonation: 1-Methyl-3-(trifluoromethoxy)-4-sulfonic acid

    Halogenation: 1-Methyl-3-(trifluoromethoxy)-4-bromobenzene

    Oxidation: 1-(Trifluoromethoxy)-3-carboxybenzene

Scientific Research Applications

1-Methyl-3-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly for its ability to modulate biological targets.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions. Additionally, the electron-withdrawing nature of the trifluoromethoxy group can influence the compound’s reactivity and stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

1-Methyl-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

    1-Methyl-3-(trifluoromethyl)benzene: This compound has a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group. The presence of the oxygen atom in the trifluoromethoxy group can significantly alter the compound’s reactivity and biological activity.

    1-Methyl-4-(trifluoromethoxy)benzene: The position of the trifluoromethoxy group on the benzene ring can influence the compound’s chemical properties and reactivity.

    1-Methyl-3-(difluoromethoxy)benzene: The replacement of one fluorine atom with a hydrogen atom can affect the compound’s electronic properties and reactivity.

Properties

IUPAC Name

1-methyl-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-6-3-2-4-7(5-6)12-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNXOOXIPSTAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382494
Record name 1-methyl-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-44-2
Record name 1-methyl-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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